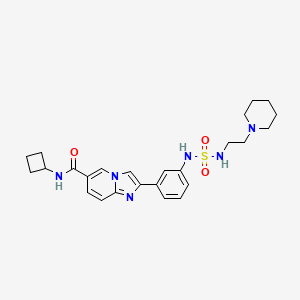

SR-0813

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H32N6O3S |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

N-cyclobutyl-2-[3-(2-piperidin-1-ylethylsulfamoylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C25H32N6O3S/c32-25(27-21-7-5-8-21)20-10-11-24-28-23(18-31(24)17-20)19-6-4-9-22(16-19)29-35(33,34)26-12-15-30-13-2-1-3-14-30/h4,6,9-11,16-18,21,26,29H,1-3,5,7-8,12-15H2,(H,27,32) |

InChI Key |

GPMTWAPXRJMXCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCNS(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C(=O)NC5CCC5 |

Origin of Product |

United States |

Foundational & Exploratory

SR-0813: A Targeted Approach to Disrupting Oncogenic Transcription in Acute Myeloid Leukemia

An In-depth Technical Guide on the Mechanism of Action of SR-0813

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those involving Mixed Lineage Leukemia (MLL) gene rearrangements, are dependent on specific transcriptional co-regulators for survival. One such critical co-regulator is the Eleven-Nineteen Leukemia (ENL) protein. This compound has emerged as a potent and selective small molecule inhibitor targeting the YEATS domain of ENL and its close homolog AF9, offering a promising therapeutic strategy for these aggressive leukemias. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of the ENL YEATS Domain

The central mechanism of this compound revolves around its function as a high-affinity inhibitor of the ENL YEATS domain.[1][2][3] The YEATS domain is a specialized protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. In MLL-rearranged AML, ENL is recruited to chromatin where it plays a pivotal role in sustaining the expression of a pathogenic gene program essential for leukemia cell proliferation and survival.[4][5]

This compound competitively binds to the acetyl-lysine binding pocket of the ENL YEATS domain.[1] This direct inhibition prevents ENL from docking onto acetylated histones at the promoters and gene bodies of its target genes. The displacement of ENL from chromatin leads to a highly selective suppression of a specific set of genes critical for leukemogenesis, including the proto-oncogenes HOXA9, HOXA10, MYB, and MYC.[2][5][6] The downstream consequences of this targeted transcriptional repression are the inhibition of cell proliferation and the induction of G1 phase cell cycle arrest in ENL-dependent AML cells.[7]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical Potency and Cellular Target Engagement

| Parameter | Target | Assay Type | Value | Reference(s) |

| IC₅₀ | ENL YEATS Domain | HTRF | 25 nM | [1][2][6][8] |

| AF9 YEATS Domain | HTRF | 311 nM | [1][3][6] | |

| Kd | ENL YEATS Domain | SPR | 30 nM | [1][3] |

| MAP3K19 (off-target) | KINOMEscan | 3.5 µM | [6] | |

| EC₅₀ | ENL | CETSA | 205 nM | [1][3][6] |

| AF9 | CETSA | 76 nM | [1][3][6] |

IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant; EC₅₀: Half-maximal effective concentration; HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; CETSA: Cellular Thermal Shift Assay.

Table 2: Anti-proliferative Activity in AML Cell Lines

| Cell Line | MLL Status | Sensitivity to this compound | Reference(s) |

| MV4;11 | MLL-AF4 | Sensitive | [1][3][6] |

| MOLM-13 | MLL-AF9 | Sensitive | [1][3][6] |

| OCI/AML-2 | MLL-AF6 | Sensitive | [1][3][6] |

| HB11;19 | MLL-ENL | Sensitive | [1][6] |

| HL-60 | MLL wild-type | Insensitive | [1][3] |

| JURKAT | T-cell ALL | Insensitive | [1][3] |

Experimental Protocols

The mechanism of this compound was elucidated using a combination of biochemical, cellular, and genomic techniques. The general methodologies for key experiments are detailed below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Purpose: To determine the in vitro potency (IC₅₀) of this compound by measuring its ability to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

-

Methodology:

-

A recombinant 6His-tagged ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide containing an acetyl-lysine mark.

-

An anti-6His antibody conjugated to a Europium cryptate donor (Eu³⁺) and Streptavidin conjugated to an XL665 acceptor are added to the reaction.

-

In the absence of an inhibitor, the binding of the YEATS domain to the peptide brings the donor and acceptor into close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal.

-

This compound is serially diluted and added to the reaction. Its binding to the YEATS domain disrupts the protein-peptide interaction, leading to a dose-dependent decrease in the FRET signal.

-

The signal is read on a plate reader, and IC₅₀ values are calculated from the resulting dose-response curves.[3][5]

-

Cellular Thermal Shift Assay (CETSA)

-

Purpose: To confirm direct binding and target engagement of this compound with the ENL protein within intact cells (EC₅₀).

-

Methodology:

-

AML cells (e.g., MV4;11) are treated with various concentrations of this compound or a vehicle control (DMSO) for 1-4 hours.

-

The cells are then heated across a range of temperatures, causing proteins to denature and aggregate.

-

After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

-

The amount of soluble ENL protein remaining at each temperature is quantified by Western blot or a luminescence-based method (e.g., using a HiBiT tag).

-

Ligand binding stabilizes the target protein, resulting in a higher melting temperature. The shift in thermal stability is used to determine the extent of target engagement at different drug concentrations.[1][3][7]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Purpose: To identify the genomic binding sites of ENL and to demonstrate its displacement from these sites upon treatment with this compound.

-

Methodology:

-

MV4;11 cells are treated with this compound (e.g., 1 µM or 10 µM) or DMSO for 4 hours.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is extracted and sheared into smaller fragments by sonication.

-

An antibody specific to ENL is used to immunoprecipitate the ENL protein along with its bound DNA fragments.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is prepared for next-generation sequencing, and the resulting sequences are mapped to the genome to identify regions of ENL enrichment.

-

A comparison between this compound-treated and DMSO-treated samples reveals a genome-wide reduction in ENL binding at its target loci.[3][6]

-

Gene Expression Analysis (qRT-PCR)

-

Purpose: To quantify the changes in the transcript levels of specific ENL target genes following this compound treatment.

-

Methodology:

-

MV4;11 cells are treated with this compound or DMSO for various time points (e.g., 3, 24, 48, 72 hours).

-

Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR) is performed using primers specific for target genes (HOXA9, MYC, MYB) and a housekeeping gene for normalization (e.g., GAPDH).

-

The relative abundance of each transcript is calculated, demonstrating a significant downregulation of ENL target genes in this compound-treated cells compared to controls.[1][6]

-

Cell Proliferation Assay

-

Purpose: To assess the effect of this compound on the long-term growth of AML cell lines.

-

Methodology:

-

ENL-dependent (e.g., MOLM-13, MV4;11) and ENL-independent (e.g., HL-60) cells are seeded at a low density.

-

Cells are treated with this compound (e.g., 1 µM, 10 µM) or DMSO. The media and compound are refreshed every 3-4 days.

-

Cell proliferation is monitored over an extended period, typically around 14 days.

-

Cell counts or viability (using reagents like CellTiter-Glo) are measured at multiple time points to generate growth curves.

-

The results show a significant growth inhibition specifically in the ENL-dependent cell lines.[1][3]

-

Conclusion

This compound is a highly selective and potent chemical probe that validates the ENL YEATS domain as a druggable target in acute myeloid leukemia. Its mechanism of action is centered on the direct inhibition of the ENL YEATS domain, leading to the displacement of ENL from chromatin and the subsequent transcriptional suppression of key oncogenic drivers. This targeted disruption of the leukemogenic gene expression program results in potent anti-proliferative effects in AML models dependent on ENL function, particularly those with MLL rearrangements. The data and experimental findings presented herein provide a robust framework for the continued development of YEATS domain inhibitors as a novel therapeutic class for AML.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The ENL/AF9 YEATS Domain: An In-Depth Technical Guide to its Core Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen Leukemia (ENL) and ALL1-fused gene from chromosome 9 (AF9) proteins are critical regulators of gene transcription, and their dysfunction is strongly implicated in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML).[1][2] Central to their function is the N-terminal YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain, an evolutionarily conserved module that acts as an epigenetic "reader."[1][3] This domain recognizes and binds to acylated lysine residues on histone tails, thereby tethering ENL/AF9 and their associated protein complexes to specific chromatin regions to regulate gene expression.[1][4][5] This technical guide provides a comprehensive overview of the ENL/AF9 YEATS domain, detailing its molecular function, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.

Core Function: An Epigenetic Reader of Histone Acylation

The primary function of the ENL/AF9 YEATS domain is to recognize and bind to post-translational modifications on histone tails, specifically acetylated and crotonylated lysines.[6] This "reader" function is crucial for the recruitment of transcriptional machinery to target gene promoters. The YEATS domain of both ENL and AF9 exhibits a preference for acetylated and crotonylated lysine 9 on histone H3 (H3K9ac and H3K9cr), as well as other acetylated lysines on the H3 tail, such as H3K18ac and H3K27ac.[1][7] This binding is mediated by a conserved aromatic "sandwiching" cage within the YEATS domain, which accommodates the acylated lysine residue.[7][8]

Upon binding to acetylated histones, the ENL/AF9 proteins act as scaffolds to recruit a cohort of powerful transcriptional activators. Key among these are the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L.[1][2][5] The SEC, which includes the positive transcription elongation factor b (P-TEFb), phosphorylates RNA Polymerase II, promoting its release from a paused state and facilitating productive transcriptional elongation.[1] DOT1L, in turn, methylates histone H3 at lysine 79 (H3K79), a mark associated with active transcription.[1][7] By linking histone acetylation to these downstream effectors, the ENL/AF9 YEATS domain plays a pivotal role in activating and sustaining the expression of a battery of genes, including critical proto-oncogenes like MYC and HOXA9.[9][10]

Role in Disease and as a Therapeutic Target

The critical role of the ENL/AF9 YEATS domain in transcriptional regulation makes it a key player in the development and progression of certain cancers. In MLL-rearranged leukemias, the MLL protein is fused to ENL or AF9, leading to the aberrant recruitment of the SEC and DOT1L to MLL target genes, driving leukemogenesis.[1] Furthermore, wild-type ENL has been identified as a dependency in AML, where its YEATS domain is essential for maintaining the oncogenic gene expression program.[2] Consequently, the ENL/AF9 YEATS domain has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.[1][9] Small molecule inhibitors that competitively block the acyl-lysine binding pocket of the YEATS domain have shown promise in preclinical studies, demonstrating the potential of targeting this epigenetic reader domain for cancer therapy.[6][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinities of the ENL/AF9 YEATS domain for various histone modifications and the potencies of selected small molecule inhibitors.

Table 1: Binding Affinities of ENL/AF9 YEATS Domains for Acylated Histone Peptides

| YEATS Domain | Histone Peptide | Dissociation Constant (Kd) | Experimental Method |

| AF9 | H3K9ac | 5.0 μM | Isothermal Titration Calorimetry (ITC) |

| AF9 | H3K9cr | 2.1 μM | Isothermal Titration Calorimetry (ITC) |

| ENL | H3K27ac | Low micromolar affinity | Not specified |

| AF9 | H3K18ac | Weaker affinity than H3K9ac | Not specified |

| AF9 | H3K27ac | Weaker affinity than H3K9ac | Not specified |

Table 2: Potency of Small Molecule Inhibitors Targeting ENL/AF9 YEATS Domains

| Inhibitor | Target | IC50 | Kd | Experimental Method |

| SR-0813 | ENL YEATS | 25 nM | 30 nM | HTRF, Surface Plasmon Resonance (SPR) |

| This compound | AF9 YEATS | 311 nM | Not specified | HTRF |

| SGC-iMLLT | ENL/AF9 YEATS | Not specified | 129 nM | Not specified |

| Compound 9 | ENL YEATS | 7 nM | Not specified | HTRF |

| Compound 7 | ENL YEATS | Not specified | Not specified | Cellular Growth Assay |

| TDI-11055 | ENL YEATS | Not specified | Not specified | Cellular Assays |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the ENL/AF9 YEATS domain.

Histone Peptide Pulldown Assay

This assay is used to qualitatively assess the binding of the ENL/AF9 YEATS domain to specific acylated histone peptides.

Materials:

-

Recombinant GST-tagged ENL or AF9 YEATS domain

-

Biotinylated histone H3 peptides (unmodified, acetylated, or crotonylated at specific lysine residues)

-

Streptavidin-conjugated agarose beads

-

Binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

-

Wash buffer (Binding buffer with 300 mM NaCl)

-

SDS-PAGE loading buffer

-

Anti-GST antibody

Protocol:

-

Equilibrate streptavidin-agarose beads by washing three times with binding buffer.

-

Incubate 2 µg of biotinylated histone peptide with 20 µL of equilibrated beads in 500 µL of binding buffer for 1 hour at 4°C with gentle rotation.

-

Wash the peptide-bound beads three times with 1 mL of binding buffer to remove unbound peptide.

-

Add 5 µg of recombinant GST-tagged YEATS domain to the beads in 500 µL of binding buffer.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads five times with 1 mL of wash buffer to remove non-specific protein interactions.

-

Elute the bound proteins by adding 30 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GST antibody.

Isothermal Titration Calorimetry (ITC)

ITC is used to quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the YEATS domain and acylated histone peptides.

Materials:

-

Purified recombinant ENL or AF9 YEATS domain (dialyzed against ITC buffer)

-

Synthetic acylated histone peptides (dissolved in ITC buffer)

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Protocol:

-

Thoroughly dialyze the purified YEATS domain against the ITC buffer to ensure buffer matching.

-

Dissolve the histone peptide in the same dialysis buffer.

-

Degas both the protein and peptide solutions immediately before the experiment.

-

Load the YEATS domain (typically 20-50 µM) into the sample cell of the calorimeter.

-

Load the histone peptide (typically 200-500 µM, 10-fold molar excess) into the injection syringe.

-

Perform a series of small (e.g., 2 µL) injections of the peptide into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat change associated with each injection.

-

Analyze the resulting binding isotherm by fitting the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

ChIP-qPCR is used to determine the in vivo association of ENL/AF9 with specific genomic loci in cells.

Materials:

-

Cells of interest (e.g., AML cell line)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Antibody against ENL or AF9

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target and control genomic regions

Protocol:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 125 mM glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for ENL or AF9 (or a negative control IgG).

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using qPCR with primers designed for target gene promoters (e.g., MYC, HOXA9) and a negative control region.

Visualizations

Signaling Pathway of ENL/AF9 YEATS Domain in Transcriptional Activation

Caption: ENL/AF9 YEATS domain recognizes acetylated histones, recruiting SEC and DOT1L to drive transcription.

Experimental Workflow for Identifying ENL/AF9 YEATS Domain Inhibitors

Caption: A typical workflow for the discovery and validation of ENL/AF9 YEATS domain inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]

SR-0813: A Potent and Selective Chemical Probe for ENL/AF9 YEATS Domain Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein is a crucial transcriptional coactivator and a member of the super elongation complex (SEC).[1] Its YEATS domain recognizes acetylated histone marks, tethering the SEC to chromatin and facilitating transcriptional elongation of key oncogenes, particularly in acute myeloid leukemia (AML).[1][2] Genetic studies have validated ENL as a promising therapeutic target in specific cancer contexts.[3][4] SR-0813 has emerged as a first-in-class, potent, and selective small molecule inhibitor of the ENL and AF9 YEATS domains, providing a critical tool for dissecting ENL biology and exploring its therapeutic potential.[3][4][5] This document serves as a comprehensive technical guide to this compound, summarizing its biochemical and cellular properties, detailing key experimental protocols, and visualizing associated biological pathways and workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data characterizing this compound's potency, affinity, and cellular engagement with its primary targets.

Table 1: Biochemical and Cellular Potency of this compound

| Target | Assay | Metric | Value (nM) | Reference |

| ENL | HTRF Assay | IC50 | 25 | [3][4][5] |

| Surface Plasmon Resonance (SPR) | Kd | 30 | [4][5] | |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 205 | [4][5] | |

| AF9 | HTRF Assay | IC50 | 311 | [4][5][6] |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 76 | [4][5][6] |

Table 2: Selectivity Profile of this compound

| Off-Target | Assay Type | Result | Reference |

| YEATS2 | Biochemical Assay | Highly Selective (minimal inhibition) | [4][5] |

| YEATS4 | Biochemical Assay | Highly Selective (minimal inhibition) | [4][5] |

| Bromodomains (32 tested) | BROMOscan | No off-targets identified | [4] |

| Kinases (468 tested) | KINOMEscan | YSK4 (MAP3K19) identified | [4][5] |

| YSK4 (MAP3K19) | Affinity Determination | Kd = 3.5 µM (>100-fold lower affinity than ENL) | [5][7] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to measure the ability of a compound to disrupt the interaction between the ENL YEATS domain and a histone peptide ligand.

-

Principle: The assay measures the binding of a recombinant ENL YEATS domain to a biotinylated histone H3 peptide acylated at a specific lysine residue. A donor fluorophore (e.g., europium cryptate) conjugated to an anti-tag antibody recognizes the YEATS domain, and an acceptor fluorophore (e.g., streptavidin-XL665) binds to the biotinylated peptide. When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor. Inhibitors disrupting the interaction decrease the FRET signal.

-

General Protocol:

-

Recombinant GST-tagged ENL YEATS domain and biotinylated histone H3 peptide are incubated in an assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).[8]

-

Serial dilutions of this compound or DMSO vehicle control are added to the protein-peptide mixture.

-

Anti-GST antibody conjugated to a FRET donor and streptavidin conjugated to a FRET acceptor are added.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The plate is read on a TR-FRET-compatible plate reader, measuring fluorescence at both donor and acceptor emission wavelengths.

-

The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a target engagement assay that measures the stabilization of a target protein in cells upon ligand binding.[9]

-

Principle: The binding of a ligand, such as this compound, to its target protein, ENL, can increase the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining after heat treatment is quantified to determine target engagement.[9]

-

General Protocol:

-

Culture cells (e.g., MV4;11) to the desired density.

-

Treat cells with various concentrations of this compound or DMSO for a specified time.

-

Heat the cell suspensions at a specific temperature gradient or a single challenging temperature.

-

Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).

-

Separate the soluble protein fraction from the aggregated protein precipitate by centrifugation.

-

Quantify the amount of soluble ENL in the supernatant using methods such as Western blotting or high-throughput techniques like reverse-phase protein arrays (RPPA).[9]

-

Generate a dose-response curve to determine the EC50 value, representing the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of a protein of interest and to determine how this localization is affected by a chemical probe.

-

Principle: This technique is used to assess the displacement of ENL from chromatin upon treatment with this compound.[4][5] Cells are treated with the compound, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to ENL is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced to identify the genomic regions where ENL was bound.

-

General Protocol:

-

Treat cells (e.g., MV4;11) with this compound or DMSO.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range.

-

Incubate the sheared chromatin with an anti-ENL antibody overnight.

-

Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Analyze the sequencing data to identify ENL binding sites and quantify changes in ENL occupancy upon this compound treatment.

-

RNA Sequencing (RNA-seq)

RNA-seq is employed to profile the global gene expression changes that occur in response to ENL inhibition by this compound.

-

Principle: This method quantifies the abundance of RNA transcripts in a sample. By comparing the transcriptomes of cells treated with this compound versus a vehicle control, one can identify genes that are up- or downregulated as a result of ENL inhibition.

-

General Protocol:

-

Treat cells with this compound or DMSO for a defined period (e.g., 4 hours).[10]

-

Harvest the cells and extract total RNA.

-

Assess RNA quality and quantity.

-

Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA.

-

Fragment the RNA and synthesize a cDNA library.

-

Perform next-generation sequencing on the cDNA library.

-

Align the sequencing reads to a reference genome and quantify transcript abundance.

-

Perform differential gene expression analysis to identify genes significantly affected by this compound treatment.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and ENL biology.

Caption: ENL recognizes acetylated histones, recruiting RNA Pol II to drive oncogene expression.

Caption: The discovery and validation workflow for the chemical probe this compound.

Caption: Logical workflow for validating this compound as a chemical probe for ENL.

Conclusion

This compound is a thoroughly characterized chemical probe that demonstrates high potency for the YEATS domains of ENL and its close homolog AF9.[3][4][5] It exhibits excellent selectivity against other YEATS domains and the broader bromodomain and kinase families.[4][5] Cellularly, this compound effectively engages ENL, displaces it from chromatin, and selectively modulates the transcription of known ENL target genes, such as MYC and HOXA9.[3][5][7] This leads to anti-proliferative effects in leukemia cell lines that are dependent on ENL function.[5][7] The data and protocols presented herein provide a robust foundation for utilizing this compound to further investigate the biological functions of ENL and AF9 in both normal physiology and disease, and to guide the development of future therapeutics targeting this pathway.

References

- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | ENL/AF9 YEATS inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of SR-0813: A Potent and Selective ENL/AF9 YEATS Domain Inhibitor for Acute Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The transcriptional coactivator ENL, through its YEATS domain, plays a critical role in the pathogenesis of acute leukemia, particularly those with MLL fusions.[1][2] This has identified the ENL YEATS domain as a compelling therapeutic target. This technical guide details the discovery, mechanism of action, and preclinical development of SR-0813, a potent and selective small molecule inhibitor of the ENL and AF9 YEATS domains. This compound serves as a valuable chemical probe to investigate ENL biology and a foundational tool for the development of novel anti-leukemic therapies.[1][2]

Discovery of this compound: A High-Throughput Approach

The journey to identify this compound began with a high-throughput screen of nearly 300,000 small molecules to find inhibitors of the ENL YEATS domain.[1][3] This initial effort identified an amido-imidazopyridine scaffold with an IC50 of 7 μM.[3][4] Subsequent lead optimization was accelerated by employing a SuFEx (Sulfur(VI) Fluoride Exchange) based high-throughput medicinal chemistry approach, which allows for the rapid synthesis and testing of analogs.[1][2] This strategy led to the discovery of this compound, a compound with significantly improved potency.[1][2]

Quantitative Data Summary

This compound has been extensively characterized through various biochemical and cellular assays to determine its potency, selectivity, and cellular engagement. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of this compound

| Target/Assay | Method | Value | Reference |

| ENL YEATS Domain (IC50) | HTRF | 25 nM | [1][2][3][5][6] |

| ENL YEATS Domain (Kd) | SPR | 30 nM | [1][2][5] |

| ENL YEATS Domain (EC50) | CETSA | 205 nM | [1][5] |

| AF9 YEATS Domain (IC50) | HTRF | 311 nM | [1][3][5] |

| AF9 YEATS Domain (EC50) | CETSA | 76 nM | [1][3][5] |

| MAP3K19 (Kd) | Unknown | 3.5 µM | [5] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Half-life (t1/2) | Mouse Liver Microsomes | 9.3 min | [1][2][7][8] |

Mechanism of Action: Inhibition of the ENL/AF9 YEATS Domain

This compound functions as a potent and selective dual inhibitor of the ENL and AF9 YEATS domains.[1][2][3][5][6] The YEATS domain is a "reader" of histone acyl modifications, and its interaction with acetylated lysine residues on histones is crucial for tethering the ENL-containing super-elongation complex (SEC) to chromatin. This complex, in turn, promotes the transcription of key oncogenes, including HOXA9, MYC, and MYB, which are essential for the survival of leukemia cells.[1][2][3][6]

By binding to the YEATS domain, this compound competitively inhibits the recognition of acetylated histones, leading to the displacement of ENL from chromatin.[1][5] This disrupts the transcriptional program driven by ENL, resulting in the selective suppression of ENL target genes.[1][2][3][6] The subsequent downregulation of these proto-oncogenes ultimately inhibits the proliferation of ENL-dependent leukemia cells.[5][8][9]

References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

SR-0813: A Technical Guide to ENL/AF9 YEATS Domain Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth examination of SR-0813, a potent and selective small molecule inhibitor targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. This compound serves as a critical chemical probe for dissecting the roles of these epigenetic readers in acute leukemia, particularly in MLL-rearranged leukemias where ENL is a key dependency. This document details the quantitative metrics of target engagement, comprehensive experimental protocols, and the molecular consequences of ENL/AF9 inhibition by this compound.

Data Presentation: Quantitative Analysis of this compound Engagement

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key metrics for its interaction with ENL and AF9.

Table 1: Biochemical Potency and Binding Affinity of this compound

| Target Domain | Assay Type | Metric | Value (nM) | Reference |

| ENL YEATS | HTRF | IC₅₀ | 25 | [1][2][3][4] |

| ENL YEATS | SPR | Kd | 30 | [1][2] |

| AF9 YEATS | HTRF | IC₅₀ | 311 | [1][2][3] |

HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cellular Target Engagement and Potency of this compound

| Target Domain | Assay Type | Metric | Value (nM) | Reference |

| ENL YEATS | CETSA (HiBiT) | EC₅₀ | 205 | [1][2][3] |

| AF9 YEATS | CETSA (HiBiT) | EC₅₀ | 76 | [1][2][3] |

CETSA: Cellular Thermal Shift Assay; EC₅₀: Half-maximal effective concentration.

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | Metric | Value (µM) | Reference |

| MAP3K19 (YSK4) | Kinase Binding | Kd | 3.5 | [2][3][5][6] |

| YEATS2 | Histone Peptide Array | - | No inhibition at 1 µM | [1][2] |

| YEATS4 | - | - | Not specified, but highly selective against | [1][2] |

While the HTRF assay suggests a biochemical preference for ENL over AF9, cellular engagement assays (CETSA) indicate that this compound potently engages both targets in cells and is not selective between them[1][2]. Importantly, this compound is highly selective against other human YEATS domains (YEATS2, YEATS4) and demonstrates over a 100-fold lower affinity for the off-target kinase MAP3K19 compared to the ENL YEATS domain[2][3][6].

Mechanism of Action and Downstream Effects

This compound functions by directly binding to the acyl-lysine reader pocket of the ENL and AF9 YEATS domains. This competitive inhibition prevents the recognition of acetylated histone tails, a crucial step for ENL/AF9 localization to chromatin. The primary downstream effect is the dose-dependent displacement, or "eviction," of ENL from its genomic binding sites[2][4].

This eviction leads to a highly specific transcriptional response. Rather than causing global changes in gene expression, this compound selectively suppresses the transcription of ENL target genes[1][7]. These targets include a host of critical leukemia driver genes and proto-oncogenes such as HOXA9/10, MEIS1, MYC, and MYB[1][3][4][8]. The suppression of these pathogenic gene programs is believed to be the primary mechanism behind the anti-proliferative effects of this compound observed in MLL-fusion leukemia cell lines like MV4;11 and MOLM-13[1][3][9].

Mandatory Visualizations

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are summaries of key protocols used in the characterization of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

-

Reagents: Recombinant ENL YEATS domain (GST-tagged), biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K9ac), Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-conjugated XL665 (acceptor).

-

Procedure: Components are combined in an assay buffer in a microplate. This compound is added at various concentrations.

-

Mechanism: In the absence of an inhibitor, the YEATS domain binds the histone peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. This compound disrupts this interaction, leading to a decrease in the HTRF signal.

-

Data Analysis: The signal is measured at 665 nm and 620 nm. The ratio is used to calculate the percent inhibition, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity (Kd) of this compound to the ENL YEATS domain in real-time.

-

Immobilization: A purified ENL YEATS protein is immobilized onto the surface of a sensor chip.

-

Binding: A series of this compound concentrations are flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in response units (RU).

-

Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the compound.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Cellular Thermal Shift Assay (CETSA) with HiBiT Tag

CETSA assesses target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding. The HiBiT system provides a sensitive luminescence-based readout.

-

Cell Line: A cell line (e.g., MV4;11) is engineered to express the target protein (e.g., ENL YEATS domain) fused to a small 11-amino-acid HiBiT tag.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).

-

Thermal Challenge: The treated cells are heated to a specific temperature at which the target protein begins to denature and precipitate. The binding of this compound stabilizes the protein, keeping more of it in a soluble state at elevated temperatures.

-

Lysis and Detection: Cells are lysed, and the LgBiT protein (a large, complementary subunit) and furimazine substrate are added. LgBiT combines with the soluble HiBiT-tagged protein to form a functional NanoLuc luciferase, generating a luminescent signal.

-

Data Analysis: The luminescence intensity, which is proportional to the amount of stabilized, soluble protein, is plotted against the drug concentration. The data is fitted to a dose-response curve to calculate the EC₅₀ value. This assay can be simplified by omitting the heat shift and measuring ligand-induced stabilization at 37°C[4].

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to determine the genome-wide localization of ENL and assess its displacement by this compound.

-

Cross-linking: MV4;11 cells are treated with DMSO or this compound. Proteins are then cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication.

-

Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL protein along with the cross-linked DNA fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA fragments are prepared into a library and sequenced using a next-generation sequencing platform.

-

Data Analysis: The resulting sequence reads are aligned to a reference genome. Peaks are identified, representing regions of ENL enrichment. The ChIP-seq signal at ENL-bound loci in this compound-treated cells is compared to that in DMSO-treated cells to quantify the displacement of ENL from chromatin[4][7].

References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Ace Therapeutics [acetherapeutics.com]

- 6. THP Life Science Webshop - this compound [lifescience.thp.at]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00233H [pubs.rsc.org]

role of YEATS domain in transcriptional regulation

An In-depth Technical Guide on the Role of the YEATS Domain in Transcriptional Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved protein module that has emerged as a critical "reader" of histone post-translational modifications (PTMs), playing a pivotal role in the regulation of gene transcription.[1][2] This technical guide provides a comprehensive overview of the YEATS domain, detailing its structure, function, and mechanism of action. It explores the domain's specific recognition of acylated lysine residues on histone tails, its integration into major chromatin-modifying complexes, and its subsequent influence on transcriptional machinery. Furthermore, this document discusses the implication of aberrant YEATS domain activity in human diseases, particularly cancer, and highlights the ongoing development of targeted therapeutic inhibitors. The guide includes summaries of quantitative binding data and detailed protocols for key experimental assays used in the study of YEATS domain proteins.

Introduction to YEATS Domains

The YEATS domain is a highly conserved structural motif of about 120-140 residues found in a range of eukaryotic proteins from yeast to humans.[3][4] It was first named after the five proteins in which it was initially identified: Y af9, E NL, A F9, T af14, and S as5.[3] Proteins containing this domain are integral components of large, multi-subunit protein complexes that regulate chromatin structure and gene expression, including histone acetyltransferase (HAT) and chromatin remodeling complexes.[1][5]

Initially, the function of the YEATS domain was enigmatic. However, breakthrough studies revealed its role as a novel reader of histone lysine acylation, a function previously thought to be dominated by bromodomains.[6][7] This discovery established YEATS domain proteins as crucial adaptors that translate specific histone marks into downstream biological outcomes, such as transcriptional activation and DNA repair.[5][8] In humans, the four primary YEATS domain-containing proteins—AF9 (ALL1-fused gene from chromosome 9), ENL (eleven-nineteen leukemia), GAS41 (glioma-amplified sequence 41), and YEATS2—have been strongly implicated in cancer, making them attractive targets for therapeutic intervention.[9][10]

Molecular Mechanism of Acyl-Lysine Recognition

The ability of the YEATS domain to regulate transcription is rooted in its unique structural capacity to recognize and bind specific acylated lysine residues on histone tails.

Structural Fold and the "Aromatic Cage"

The three-dimensional structure of the YEATS domain adopts an immunoglobulin-like (Ig-like) β-sandwich fold, comprising eight antiparallel β-strands.[1][9] A key feature of this structure is a shallow, serine-lined "aromatic cage" or "sandwiching cage" formed by two or more aromatic residues.[1][6] This cage is the primary site of interaction with the acyl-lysine modification.

The acetyl group of an acetylated lysine (Kac) residue intercalates between two aromatic residues (e.g., a phenylalanine and a tyrosine in AF9).[1][11] This interaction is stabilized by a unique π-π-π stacking and extensive CH-π interactions.[6][12] The side chain amide of the acetyllysine is further secured by hydrogen bonds with conserved serine or threonine residues and water-mediated contacts within the pocket.[1][11] This binding mechanism is distinct from that of other acetyllysine readers like bromodomains.[1][6]

Specificity for Acetylation and Crotonylation

YEATS domains exhibit a remarkable specificity for different types of lysine acylation.

-

Acetylation (Kac): Human AF9 and ENL, as well as yeast Taf14, show a strong preference for histone H3 acetylated at lysine 9 (H3K9ac).[1][6][13] They can also recognize H3K18ac and H3K27ac, though often with lower affinity.[1][9] This specificity is partly conferred by residues flanking the acetylated lysine; for instance, the AF9 YEATS domain preferentially recognizes an "RKac" motif, where an arginine at the -1 position forms a salt bridge with a conserved aspartic acid in the YEATS domain.[1]

-

Crotonylation (Kcr): A significant discovery was that YEATS domains bind to crotonylated lysine with a 2- to 7-fold higher affinity than to acetylated lysine.[14][15] The longer and more rigid crotonyl group fits favorably into the end-open aromatic cage, enhancing the aromatic-π stacking interaction.[15][16] This preferential binding links transcriptional regulation directly to cellular metabolism, as crotonyl-CoA levels can dictate histone crotonylation.[15]

The following diagram illustrates the fundamental mechanism of YEATS domain-mediated recognition of histone acylation.

Caption: Mechanism of YEATS domain action in transcription.

Key YEATS Domain Proteins and Associated Complexes

YEATS domain proteins function as scaffolding components within larger protein complexes, targeting their enzymatic or regulatory activities to specific genomic loci.

| Protein | Associated Complex(es) | Primary Function of Complex | Key Acyl-Lysine Targets |

| AF9 (MLLT3) | Super Elongation Complex (SEC), DOT1L Complex | Transcriptional Elongation, H3K79 Methylation | H3K9ac, H3K18ac, H3K27ac |

| ENL (MLLT1) | Super Elongation Complex (SEC), PAF1c, MOZ/MORF | Transcriptional Elongation, Histone Acetylation | H3K9ac, H3K18ac, H3K27ac, H3Kcr |

| GAS41 (YEATS4) | SRCAP, Tip60/p400 | H2A.Z Deposition, Histone Acetylation, DNA Repair | H3K14ac, H3K27ac |

| YEATS2 | ATAC (Ada-Two-A-Containing) | Histone Acetylation (H3K9ac) | H3K27ac |

| Yaf9 (Yeast) | SWR1-C, NuA4 | H2A.Z Deposition, Histone H4 Acetylation | Acetylated H3 |

| Taf14 (Yeast) | INO80, SWI/SNF, TFIID, NuA3, etc. | Chromatin Remodeling, Transcription | H3K9ac |

-

Super Elongation Complex (SEC): Both AF9 and ENL are components of SEC, which promotes transcriptional elongation by stimulating the activity of RNA Polymerase II (Pol II).[17][18] The YEATS domain-mediated binding to acetylated chromatin helps recruit SEC to the promoters of actively transcribed genes.[19]

-

DOT1L Complex: AF9 directly links histone acetylation to H3K79 methylation. The AF9 YEATS domain recognizes H3K9ac, which is crucial for recruiting the histone methyltransferase DOT1L to target gene chromatin, leading to H3K79 methylation and transcriptional activation.[6]

-

SRCAP and ATAC Complexes: GAS41 is a subunit of the SRCAP complex, which deposits the histone variant H2A.Z at promoters, a mark associated with active transcription.[4] Recognition of H3K14ac/H3K27ac by the GAS41 YEATS domain is required for this process.[4][20] Similarly, YEATS2 is a core component of the ATAC acetyltransferase complex, and its YEATS domain recruits the complex to H3K27ac-marked chromatin to promote H3K9 acetylation.[21]

Quantitative Analysis of YEATS Domain Interactions

The binding affinities of YEATS domains for various acylated histone peptides have been quantified using biophysical methods like Isothermal Titration Calorimetry (ITC) and fluorescence polarization. These measurements are critical for understanding binding specificity and for the development of targeted inhibitors.

| YEATS Domain | Ligand (Histone Peptide) | Binding Affinity (Kd) | Reference(s) |

| Human AF9 | H3K9ac | 3.7 µM | [1][9] |

| Human AF9 | H3K18ac | ~11 µM | [9] |

| Human AF9 | H3K27ac | ~15 µM | [9] |

| Human AF9 | H3R8A,K9ac | ~740 µM | [1] |

| Yeast Taf14 | H3K9ac | 150 µM | [1] |

| Human ENL | H3K9cr | Higher affinity than Kac | [14] |

| Human GAS41 | H3K14ac | Preferential binding | [4] |

| Inhibitor | Target YEATS Domain | Potency (IC50) | Reference(s) |

| XL-13m | Human ENL | Submicromolar | |

| SR-0813 | Human ENL/AF9 | 25-30 nM | [22] |

| PFI-6 | Human ENL | 140 nM | [23] |

| PFI-6 | Human AF9 | 160 nM | [23] |

Role of YEATS Domains in Disease

Dysregulation of YEATS domain-containing proteins is a hallmark of several human cancers, most notably acute leukemias.

-

MLL-Rearranged Leukemia: AF9 and ENL are among the most frequent fusion partners of the Mixed-Lineage Leukemia (MLL) gene in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[24] The resulting MLL-AF9 or MLL-ENL oncoproteins constitutively recruit transcriptional machinery, such as the SEC and DOT1L complexes, to drive the expression of leukemogenic target genes like HOXA9 and MEIS1.[19][25] The integrity of the YEATS domain within both the wild-type ENL protein and the MLL-ENL fusion is critical for leukemic cell growth and maintenance, making it a key therapeutic vulnerability.[26][27]

-

Solid Tumors: The role of YEATS domains extends to solid tumors. GAS41 is amplified in glioblastomas and astrocytomas.[10] Both GAS41 and YEATS2 are implicated in non-small cell lung cancer (NSCLC), where they regulate transcriptional programs essential for tumorigenesis.[21][28] YEATS domain proteins also act as molecular hubs that regulate key oncogenic pathways like WNT/β-catenin, c-MYC, and PI3K/AKT in various digestive cancers.[29][30]

The following diagram illustrates the central role of the AF9 YEATS domain in linking H3K9 acetylation to DOT1L-mediated H3K79 methylation, a critical pathway in MLL-rearranged leukemia.

Caption: AF9-DOT1L recruitment pathway in leukemia.

Therapeutic Targeting of YEATS Domains

The critical role of YEATS domains in cancer has spurred the development of targeted therapies. The strategy focuses on disrupting the reader function, thereby preventing the recruitment of oncogenic transcriptional complexes to chromatin.

-

Small-Molecule Inhibitors: Potent and selective small-molecule inhibitors have been developed that bind to the acyl-lysine pocket of the ENL and AF9 YEATS domains.[22] These compounds, such as this compound, competitively block the interaction with acetylated histones, leading to the eviction of ENL/AF9 from chromatin and the downregulation of key oncogenes like MYC and HOXA9.[22]

-

PROTACs: Proteolysis-targeting chimeras (PROTACs) represent another promising strategy. These heterobifunctional molecules link a YEATS domain-binding ligand to an E3 ubiquitin ligase ligand, inducing the targeted degradation of the YEATS domain protein.

-

Drug Development Pipeline: The development of YEATS inhibitors follows a structured path from target validation and high-throughput screening to lead optimization and preclinical testing. Assays like AlphaScreen, fluorescence polarization, and ITC are crucial for screening and characterizing inhibitor potency and selectivity.[26][31][32]

The workflow for developing YEATS domain inhibitors is depicted below.

Caption: Workflow for YEATS domain inhibitor development.

Appendix: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate YEATS domain function.

A.1. Histone Peptide Pull-Down Assay

This assay is used to identify or validate the interaction between a YEATS domain protein and a specific acylated histone peptide.[5][6]

Objective: To determine if a recombinant YEATS domain protein can bind to a biotinylated histone peptide immobilized on streptavidin beads.

Materials:

-

Biotinylated histone peptides (e.g., H3K9ac, H3K9cr, and unmodified H3 control)

-

Recombinant GST-tagged or His-tagged YEATS domain protein

-

Streptavidin-conjugated magnetic or sepharose beads

-

Binding Buffer: 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40 (or Triton X-100), supplemented with protease inhibitors.[3]

-

Wash Buffer: Same as Binding Buffer.

-

Elution Buffer: 2x SDS-PAGE Sample Buffer.

Protocol:

-

Bead Preparation: Resuspend streptavidin beads in Binding Buffer. For each pull-down reaction, use 15-20 µL of bead slurry. Wash the beads three times with 1 mL of Binding Buffer, using a magnetic stand or centrifugation (500 x g, 2 min) to separate beads between washes.[3]

-

Peptide Immobilization: Resuspend 1-2 µg of each biotinylated peptide in 100 µL of Binding Buffer. Add the peptide solution to the washed beads. Incubate for 1-3 hours at 4°C with rotation to allow the biotin-streptavidin interaction.[1][5]

-

Blocking: Wash the peptide-bound beads three times with 1 mL of Binding Buffer to remove any unbound peptide. After the final wash, resuspend the beads in 500 µL of Binding Buffer containing 1% BSA and incubate for 30 minutes at 4°C to block non-specific binding sites.

-

Protein Binding: Centrifuge the blocked beads and remove the supernatant. Add 1-5 µg of the purified recombinant YEATS domain protein diluted in 300-500 µL of Binding Buffer to the beads. Include a negative control with beads and protein but no peptide, and another with an unmodified histone peptide.[3]

-

Incubate the protein-bead mixture for 2-4 hours or overnight at 4°C with gentle rotation.[3]

-

Washing: Pellet the beads using a magnetic stand or centrifugation. Carefully remove the supernatant (this can be saved as the "unbound" fraction). Wash the beads 4-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes at 4°C before pelleting.[1][5]

-

Elution: After the final wash, remove all residual Wash Buffer. Add 30-50 µL of 2x SDS-PAGE Sample Buffer directly to the beads.

-

Analysis: Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them. Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel. Analyze the results by Western blotting using an antibody against the protein's tag (e.g., anti-GST). A strong band in the lane with the modified peptide compared to the unmodified control indicates a specific interaction.

A.2. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to map the genome-wide localization of YEATS domain-containing proteins, revealing their target genes.[24][33]

Objective: To identify the genomic regions occupied by a specific YEATS domain protein in vivo.

Materials:

-

Adherent or suspension cells (~25 million cells per IP)

-

Formaldehyde (37%) and Glycine

-

Lysis Buffers (multiple formulations for cell lysis, nuclear lysis)

-

Chromatin Shearing Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

-

Sonicator (e.g., Bioruptor)

-

ChIP-grade antibody against the YEATS domain protein of interest (and IgG control)

-

Protein A/G magnetic beads

-

ChIP Dilution Buffer and Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M) and Proteinase K

-

DNA purification kit (e.g., Qiagen PCR Purification Kit)

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[2] For transiently interacting proteins, a double cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[12]

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Perform sequential lysis steps to isolate nuclei. Resuspend nuclei in Shearing Buffer.[2]

-

Sonicate the chromatin to generate DNA fragments of 200-500 bp. Optimization of sonication time and power is critical. Check fragmentation efficiency by running a small aliquot on an agarose gel.

-

Immunoprecipitation (IP): Clarify the sheared chromatin by centrifugation. Dilute the chromatin with ChIP Dilution Buffer. Set aside a small fraction (~1-2%) as the "input" control.

-

Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with 2-5 µg of the specific antibody (or IgG control) overnight at 4°C with rotation.[2]

-

Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.[2]

-

Washing: Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. These stringent washes are crucial to reduce background.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.

-

DNA Purification: Treat the sample with RNase A and then Proteinase K to degrade RNA and proteins. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input DNA. Sequence the libraries on a next-generation sequencing platform. Bioinformatic analysis (alignment, peak calling) will identify genomic regions enriched for the protein of interest.[33]

A.3. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantitatively measuring the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of interactions between a YEATS domain and a histone peptide.[25][32]

Objective: To determine the thermodynamic parameters of the YEATS domain-peptide interaction.

Materials:

-

Purified, concentrated YEATS domain protein

-

Synthesized, purified histone peptide

-

Identical, degassed dialysis buffer for both protein and peptide (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Buffer matching is absolutely critical to minimize heats of dilution.

-

Isothermal titration calorimeter instrument.

Protocol:

-

Sample Preparation: Dialyze both the protein and the peptide extensively against the same final buffer. After dialysis, determine their concentrations accurately (e.g., by UV-Vis spectroscopy for protein and by weight for peptide).[17]

-

Centrifuge or filter both solutions immediately before the experiment to remove any aggregates.

-

Experimental Setup (Typical):

-

Cell: Load the YEATS domain protein into the sample cell at a concentration of 10-50 µM. This concentration should ideally be 10-50 times the expected Kd.[17]

-

Syringe: Load the histone peptide into the injection syringe at a concentration 10-20 times higher than the protein in the cell (e.g., 100-500 µM).[17]

-

-

Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small (e.g., 2 µL) injections of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection. The raw data is a series of peaks corresponding to each injection.

-

Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand (peptide) to macromolecule (protein).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software. This analysis will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. bosterbio.com [bosterbio.com]

- 3. mdanderson.org [mdanderson.org]

- 4. High resolution chromatin profiling using CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A Step-by-Step Guide to the CUT&RUN Protocol - CD Genomics [cd-genomics.com]

- 10. Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. path.ox.ac.uk [path.ox.ac.uk]

- 12. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Using In Vitro Fluorescence Resonance Energy Transfer to Study the Dynamics Of Protein Complexes at a Millisecond Time Scale [jove.com]

- 14. ChIC/CUT&RUN-seq protocol | Abcam [abcam.co.jp]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. researchgate.net [researchgate.net]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis | Springer Nature Experiments [experiments.springernature.com]

- 20. dhvi.duke.edu [dhvi.duke.edu]

- 21. resources.revvity.com [resources.revvity.com]

- 22. researchgate.net [researchgate.net]

- 23. Validation of histone-binding partners by peptide pull-downs and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. researchgate.net [researchgate.net]

- 26. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 27. biorxiv.org [biorxiv.org]

- 28. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]

- 29. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 30. news-medical.net [news-medical.net]

- 31. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [sapac.illumina.com]

- 32. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 33. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

The Selective YEATS Domain Inhibitor SR-0813: A Technical Guide to its Mechanism and Effect on Chromatin Reader Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-0813 is a potent and selective small molecule inhibitor of the ENL and AF9 proteins, which are critical components of the super elongation complex (SEC) involved in transcriptional regulation.[1][2][3][4] Unlike many epigenetic modulators that target bromodomains, this compound specifically targets the YEATS domain, a reader of acetylated and other acylated lysine residues on histone tails.[3][5] This targeted inhibition disrupts the recruitment of ENL to chromatin, leading to the downregulation of key oncogenes, particularly in the context of acute myeloid leukemia (AML).[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and cellular activity data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.

Introduction to this compound and Chromatin Readers

Chromatin reader proteins are essential for interpreting the epigenetic landscape of the cell by recognizing specific post-translational modifications on histone proteins. These interactions are crucial for regulating gene expression, and their dysregulation is a hallmark of many cancers. The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is a recently identified family of acetyl-lysine binding modules. The ENL and AF9 proteins, through their YEATS domains, play a pivotal role in the transcriptional elongation process, particularly in maintaining the expression of oncogenes such as HOXA9, MEIS1, and MYC.[3][6]

This compound emerged from high-throughput screening as a potent and selective inhibitor of the ENL and AF9 YEATS domains.[3][4] Its development has provided a valuable chemical probe to investigate the biological functions of these proteins and has established the YEATS domain as a viable therapeutic target in diseases like MLL-rearranged acute leukemias.[3][5]

Mechanism of Action of this compound

This compound functions by directly binding to the YEATS domains of ENL and AF9, thereby preventing their interaction with acetylated histone H3. This competitive inhibition displaces ENL from chromatin at the promoter and gene body of its target genes. The loss of ENL from these regulatory regions leads to a reduction in transcriptional elongation and a subsequent decrease in the expression of key leukemogenic genes.[3][4] Notably, this compound has been shown to be highly selective for ENL and AF9 YEATS domains, with minimal off-target effects on other chromatin reader domains, including bromodomains.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound's binding affinity, cellular activity, and effects on gene expression and cell proliferation.

Table 1: this compound Binding Affinity and Cellular Target Engagement

| Target Protein | Assay Type | Value | Units | Reference |

| ENL YEATS Domain | IC50 (HTRF) | 25 | nM | [1][2][3] |

| ENL YEATS Domain | EC50 (CETSA) | 205 | nM | [1][2][3] |

| ENL YEATS Domain | Kd (SPR) | 30 | nM | [1][3] |

| AF9 YEATS Domain | IC50 (HTRF) | 311 | nM | [1][2][3] |

| AF9 YEATS Domain | EC50 (CETSA) | 76 | nM | [1][2][3] |

| MAP3K19 | Kd | 3.5 | µM | [1][2] |

Table 2: Effect of this compound on Gene Expression in MV4;11 Cells

| Gene | Treatment | Fold Change (mRNA) | Time Point | Reference |

| HOXA9 | 1 µM this compound | Downregulated | 24, 48, 72 h | [1] |

| MEIS1 | 1 µM this compound | Downregulated | 24, 48, 72 h | [1] |

| MYC | 1 µM this compound | Downregulated | 24, 48, 72 h | [1] |

| ITGAM | 1 µM this compound | Upregulated | 24, 48, 72 h | [1] |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Effect | Treatment Duration | Reference |

| MV4;11 | MLL-rearranged AML | Growth Inhibition | ~2 weeks | [1] |

| MOLM-13 | MLL-rearranged AML | Growth Inhibition | ~2 weeks | [1] |

| OCI/AML-2 | MLL-rearranged AML | Growth Inhibition | ~2 weeks | [1] |

| HB11;19 | MLL-ENL fusion | Growth Inhibition | ~2 weeks | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein-Inhibitor Binding

This assay measures the ability of this compound to inhibit the binding of the ENL or AF9 YEATS domain to an acetylated histone peptide.

-

Reagents:

-

Recombinant GST-tagged ENL or AF9 YEATS domain

-

Biotinylated histone H3 peptide acetylated at lysine 9 (H3K9ac)

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

This compound serial dilutions

-

-

Procedure:

-

Add 2 µL of this compound serial dilutions to a 384-well low-volume microplate.

-

Add 2 µL of a solution containing the GST-tagged YEATS domain and the biotinylated H3K9ac peptide.

-

Incubate for 15 minutes at room temperature.

-

Add 2 µL of a solution containing the anti-GST-Europium cryptate and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound binds to and stabilizes ENL and AF9 in a cellular context.

-

Reagents:

-

Cultured cells (e.g., MV4;11)

-

This compound

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Antibodies for western blotting (anti-ENL, anti-AF9, anti-loading control)

-

-

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by western blotting using antibodies against the target proteins.

-

Quantify the band intensities and plot against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to determine the genome-wide localization of ENL and the effect of this compound on its chromatin occupancy.

-

Reagents:

-

Cultured cells (e.g., MV4;11)

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Anti-ENL antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for next-generation sequencing library preparation

-

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the ENL-DNA complexes using an anti-ENL antibody and magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control.

-

Perform high-throughput sequencing and analyze the data to identify ENL binding sites and changes in occupancy upon this compound treatment.

-

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the changes in mRNA levels of target genes upon treatment with this compound.

-

Reagents:

-

Cultured cells (e.g., MV4;11)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

SYBR Green or TaqMan master mix

-

Gene-specific primers for target and housekeeping genes

-

-

Procedure:

-

Treat cells with this compound or vehicle control for various time points.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene.

-

Experimental and Logical Workflows

Conclusion

This compound is a powerful and selective chemical probe for studying the function of ENL and AF9 YEATS domains. Its ability to specifically inhibit these chromatin readers has provided significant insights into their role in transcriptional regulation and has validated them as promising therapeutic targets in acute leukemia. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery who are interested in utilizing this compound or developing similar targeted therapies. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these promising preclinical findings into novel cancer treatments.

References

- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 2. clyte.tech [clyte.tech]

- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Selectivity of SR-0813: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract